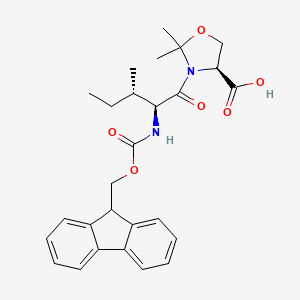

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

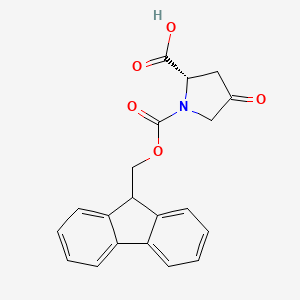

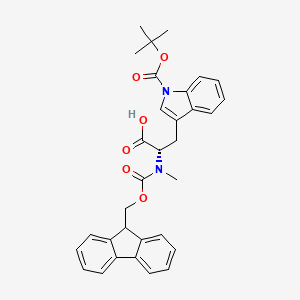

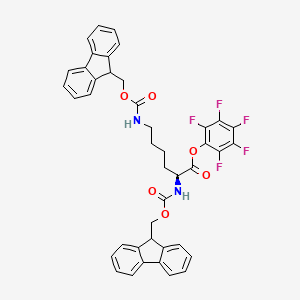

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH (FISP) is a novel synthetic peptide that has been developed to provide a versatile and easy-to-use alternative to natural peptides for use in scientific research. FISP is a synthetic peptide that is composed of three amino acids: Fmoc-Ile-Ser (Psi(Me,Me)pro)-OH. FISP is a cyclic peptide with a unique structure that enables it to exhibit a variety of biological activities. FISP has been used in a variety of research applications, including drug discovery, biochemistry, and protein engineering.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-protected amino acids, such as "Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH", are commonly used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific biological functions. These compounds allow for the sequential addition of amino acids to a growing peptide chain in a controlled manner, where the Fmoc group (9-fluorenylmethoxycarbonyl) protects the amino group during synthesis to prevent unwanted reactions. For example, studies have developed efficient synthesis methods for phosphorylated peptides, demonstrating the utility of Fmoc-protected phosphoamino acids in creating peptides that mimic phosphorylated proteins, crucial for understanding protein function and signaling in cells (White, 2001).

Material Science and Nanotechnology Applications

Fmoc derivatives, including those similar to "this compound", have been explored for their self-assembling properties. These molecules can form a variety of nanostructures under different conditions, such as spheres, rods, and flower-like morphologies. Such properties are of interest in material science and nanotechnology for creating novel materials with specific functions. The controlled morphological changes of these self-assembled structures suggest potential applications in designing new materials with tunable properties (Kshtriya, Koshti, & Gour, 2021).

Biochemical Studies and Enzyme Substrate Design

Fmoc-protected amino acids and peptides are also used in biochemical studies to investigate enzyme substrates and inhibitors. By synthesizing peptides that mimic the natural substrates of enzymes, researchers can study enzyme specificity, mechanism, and potential inhibition strategies. This approach is critical for understanding biochemical pathways and designing inhibitors that could serve as therapeutic agents. For instance, phosphorylated peptides have been synthesized to study the substrate specificity of protein tyrosine phosphatases, shedding light on the molecular basis of enzyme action and regulation (Paquet, 2009).

Propriétés

IUPAC Name |

(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJSWOIIDYVSO-GMWOSMDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

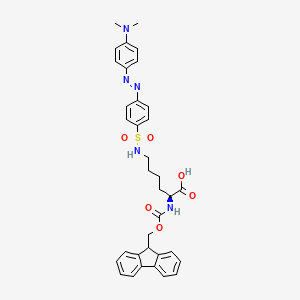

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)